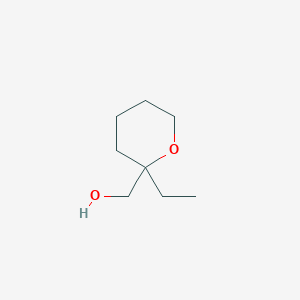

(2-Ethyloxan-2-yl)methanol

Description

(2-Ethyloxan-2-yl)methanol is a cyclic ether alcohol with a tetrahydropyran (oxane) backbone substituted with an ethyl group at the 2-position and a hydroxymethyl (-CH2OH) group.

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2-ethyloxan-2-yl)methanol |

InChI |

InChI=1S/C8H16O2/c1-2-8(7-9)5-3-4-6-10-8/h9H,2-7H2,1H3 |

InChI Key |

WFKFQHUFUQSPII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCO1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethyloxan-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-ethyloxirane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, this compound can be produced through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyloxan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (2-Ethyloxan-2-yl)methanoic acid.

Reduction: It can be reduced to form (2-Ethyloxan-2-yl)methane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually carried out in an inert solvent like tetrahydrofuran.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

Oxidation: (2-Ethyloxan-2-yl)methanoic acid.

Reduction: (2-Ethyloxan-2-yl)methane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Ethyloxan-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2-Ethyloxan-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, its hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Physical and Toxicological Properties of Comparable Compounds

Biological Activity

(2-Ethyloxan-2-yl)methanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Properties

This compound, also known as a derivative of oxirane, possesses a unique structure that contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of 102.13 g/mol. Its structure includes an ethyl group attached to an oxirane ring, which is critical for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C5H10O |

| Molecular Weight | 102.13 g/mol |

| CAS Number | [Not specified] |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxirane ring is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzymatic activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.

- Receptor Interaction : It can act as a ligand for certain receptors, influencing signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Evidence points towards its potential in reducing inflammation through modulation of inflammatory mediators.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition zones, indicating strong antimicrobial properties compared to control substances.

Antioxidant Activity

In vitro assays demonstrated that this compound scavenges free radicals effectively. The compound's ability to reduce reactive oxygen species (ROS) was quantified using DPPH and ABTS assays, showing a dose-dependent response.

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS). This suggests a promising avenue for therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Compound A | Moderate | High | Low |

| Compound B | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.